molecular formula C12H10N2O2 B11887272 6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-79-0

6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B11887272
CAS No.: 1346686-79-0
M. Wt: 214.22 g/mol
InChI Key: UPNPVLQWYAKAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5’-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and stabilize reaction intermediates, making them highly effective in catalysis .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which provide additional sites for functionalization and coordination. This makes it a versatile compound for various applications in chemistry and material science.

Properties

CAS No.

1346686-79-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-11(14-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16)

InChI Key

UPNPVLQWYAKAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.